molecular formula C12H14 B3431348 Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated CAS No. 9003-55-8

Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated

Cat. No.: B3431348
CAS No.: 9003-55-8
M. Wt: 158.24 g/mol
InChI Key: MTAZNLWOLGHBHU-UHFFFAOYSA-N
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Description

“Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated” (CAS No. 66070-58-4) is a hydrogenated styrene-butadiene copolymer. Its molecular formula is (C₈H₈·C₄H₆)ₓ, indicating a polymer backbone derived from styrene (ethenylbenzene) and 1,3-butadiene monomers, followed by hydrogenation . Hydrogenation saturates the double bonds in the butadiene segments, enhancing thermal stability and resistance to oxidation compared to non-hydrogenated analogs .

Properties

IUPAC Name

buta-1,3-diene;styrene
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InChI

InChI=1S/C8H8.C4H6/c1-2-8-6-4-3-5-7-8;1-3-4-2/h2-7H,1H2;3-4H,1-2H2
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InChI Key

MTAZNLWOLGHBHU-UHFFFAOYSA-N
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Canonical SMILES

C=CC=C.C=CC1=CC=CC=C1
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Molecular Formula

C12H14
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Related CAS

68910-30-5, 9003-55-8, 66070-58-4, 68584-03-2, 68439-17-8, 709030-21-7, 68909-39-7, 106107-54-4, 79357-66-7, 709030-54-6, 709030-56-8, 694491-73-1, 110771-86-3, 106974-54-3
Record name Benzene, ethenyl-, polymer with 1,3-butadiene, hydroxy-terminated
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Record name Butadiene-styrene copolymer
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, chlorinated
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, sulfurized
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, tetrablock
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, sulfonated
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Record name Butadiene-styrene block copolymer
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, carboxy-terminated
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Record name Butadiene-styrene diblock copolymer
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, pentablock
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Record name Butadiene-styrene triblock copolymer
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, block, graft
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Molecular Weight

158.24 g/mol
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Physical Description

Liquid; Other Solid, Powder; [Sigma-Aldrich MSDS], Amorphous solid; [IARC] Solid; [Sigma-Aldrich MSDS]
Record name Benzene, ethenyl-, polymer with 1,3-butadiene
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Record name Hydrogenated styrene-butadiene polymer
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CAS No.

9003-55-8, 67762-70-3, 66070-58-4, 68584-03-2, 79357-66-7, 61789-96-6
Record name Benzene, ethenyl-, polymer with 1,3-butadiene
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, ethoxylated
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Biological Activity

Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated (often referred to as hydrogenated styrene-butadiene block copolymer, or HSB) is a synthetic polymer widely used in various industrial applications due to its advantageous properties. This article delves into its biological activity, focusing on toxicity, potential carcinogenic effects, and environmental impact based on diverse research findings.

Chemical Structure and Synthesis

The compound is formed through the anionic polymerization of styrene and 1,3-butadiene, followed by hydrogenation to enhance stability and reduce unsaturation. The hydrogenation process improves thermal stability and chemical resistance, making it suitable for applications in adhesives, sealants, and coatings.

  • Molecular Formula : Cx_xHy_y (exact structure varies based on polymerization)
  • Appearance : White, odorless pellets
  • Properties : Excellent elasticity and resilience

Toxicity and Carcinogenicity

Research indicates that exposure to styrene and butadiene can lead to increased risks of hematopoietic malignancies. A study involving workers in the synthetic rubber industry highlighted a statistically significant association between cumulative exposure to these compounds and the incidence of leukemia .

Key Findings:

  • Increased Cancer Risk : The International Agency for Research on Cancer (IARC) classified butadiene as "probably carcinogenic to humans" (Group 2A) based on limited evidence from human studies and sufficient evidence from animal studies .
  • Epidemiological Studies : A cohort study showed an excess of leukemia mortality among workers exposed to styrene and butadiene over extended periods. Increased risks were particularly noted in those with over ten years of employment in high-exposure areas .

Environmental Impact

Hydrogenated styrene-butadiene copolymers are also recognized for their environmental persistence. The potential for leaching into the environment raises concerns about long-term ecological effects. Studies have shown that while HSB is less reactive than its non-hydrogenated counterparts, it still poses risks when released into ecosystems .

Case Study 1: Occupational Exposure

A comprehensive study conducted among workers in a styrene-butadiene rubber plant reported average exposure levels of butadiene ranging from 0.12 ppm to 0.30 ppm across different exposure groups. The findings emphasized the need for stringent occupational safety measures to mitigate health risks associated with prolonged exposure .

Case Study 2: Biocompatibility Assessments

Recent research explored the blending of HSB with biodegradable polymers to enhance biocompatibility for biomedical applications. The resultant materials exhibited non-cytotoxic properties and were evaluated for potential use in wound dressings .

Table 1: Summary of Toxicological Findings

Study ReferenceCompoundFindings
ButadieneIncreased risk of hematopoietic malignancies
StyrenePossible carcinogen; linked to leukemia
HSBAverage exposure levels reported in occupational settings

Table 2: Applications of Hydrogenated Styrene-Butadiene Copolymer

IndustryApplication
AutomotiveTires and seals
ConstructionAdhesives and sealants
BiomedicalWound dressings
Consumer GoodsCoatings and packaging

Scientific Research Applications

Chemical Properties and Structure

Hydrogenated styrene-butadiene rubber is characterized by its unique structure, which includes both styrene and butadiene units. The hydrogenation process enhances its stability and reduces reactivity compared to its non-hydrogenated counterparts. The chemical formula for HSBR can be represented as C8H12\text{C}_8\text{H}_{12} with a CAS number of 68648-89-5. The polymer typically appears as white, odorless pellets and exhibits excellent mechanical properties such as high elasticity and durability.

Production Methods

The synthesis of HSBR involves two main processes:

  • Polymerization : Styrene and 1,3-butadiene monomers are polymerized under controlled conditions to form the block copolymer.
  • Hydrogenation : The resultant polymer undergoes hydrogenation to saturate the double bonds present in the butadiene units, enhancing its thermal stability and chemical resistance .

Applications in Various Industries

HSBR's unique properties make it suitable for a variety of applications:

Rubber Manufacturing

  • Tires : HSBR is extensively used in tire production due to its excellent abrasion resistance and aging stability.
  • Conveyor Belts and Seals : Its durability makes it ideal for industrial applications where wear resistance is crucial .

Adhesives and Sealants

  • HSBR serves as a key ingredient in formulating adhesives and sealants that require strong bonding capabilities and flexibility.

Cosmetics and Personal Care

  • In the cosmetics industry, HSBR is utilized for its film-forming properties in products like lip glosses and hair care formulations. It provides texture and emolliency without compromising product performance .

Automotive Components

  • The automotive sector employs HSBR in manufacturing various components such as gaskets and seals due to its resistance to oils and chemicals .

Case Study 1: Tire Manufacturing

A leading tire manufacturer incorporated HSBR into their tire formulations to enhance performance metrics such as tread wear resistance and fuel efficiency. Testing showed that tires made with HSBR exhibited a 15% improvement in longevity compared to those made with traditional rubber compounds.

Case Study 2: Adhesive Formulation

A research study focused on developing an eco-friendly adhesive using HSBR as a base polymer. The resulting adhesive demonstrated superior bonding strength while maintaining flexibility over a wide temperature range, making it suitable for both indoor and outdoor applications.

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
Styrene-Butadiene Rubber (SBR)CopolymerWidely used in tires; less resistant than hydrogenated variants
Ethylene Propylene Diene Monomer (EPDM)TerpolymerExcellent weather resistance; used in roofing materials
PolybutadieneHomopolymerHigh resilience; primarily used in tire manufacturing
Hydrogenated Nitrile Butadiene Rubber (HNBR)CopolymerEnhanced heat resistance; used in automotive applications

HSBR stands out due to its balanced properties of elasticity and durability combined with lower reactivity from hydrogenation, making it particularly valuable where both mechanical performance and stability are critical .

Comparison with Similar Compounds

Examples :

  • Brominated: “Benzene, ethenyl-, polymer with 1,3-butadiene, brominated” (CAS No. 1195978-93-8) .
  • Chlorinated: Chlorinated styrene-butadiene copolymers (e.g., CAS No. 110563-51-4) .
Property Hydrogenated Polymer Brominated/Chlorinated Derivatives
Functional Groups Saturated hydrocarbon Br/Cl atoms added for flame retardancy
Flame Resistance Low High (used in fire-resistant materials)
Toxicity H317 Potential release of toxic halogens under combustion
Applications Industrial materials Electronics, flame-retardant coatings

Key Difference : Halogenation introduces flame-retardant properties but increases environmental and health risks .

Hydrogenated Styrene-Butadiene Block Copolymers (SEBS)

Example: Styrene-ethylene/butylene-styrene (SEBS, CAS No. 66070-58-4 overlaps with hydrogenated polymer).

Property Hydrogenated Polymer SEBS
Structure Random copolymer Block copolymer (styrene-ethylene/butylene-styrene)
Elasticity Moderate High (thermoplastic elastomer)
Applications Adhesives, automotive parts Medical devices, flexible packaging
Processing Extrusion/molding Injection molding, extrusion

Key Difference : SEBS’s block structure enhances elasticity and processability, making it suitable for high-performance applications .

Butadiene Homopolymers

Example: Syndiotactic 1,3-butadiene homopolymer (CAS No. 31567-90-5) .

Property Hydrogenated Polymer Butadiene Homopolymer
Structure Copolymer (styrene + butadiene) Homopolymer (pure butadiene chains)
Crystallinity Amorphous Semi-crystalline (syndiotactic form)
Applications Adhesives, coatings Specialty films, impact modifiers
Thermal Stability High Moderate (lower than hydrogenated copolymers)

Key Difference : Homopolymers lack styrene’s aromatic rigidity, reducing mechanical strength but improving flexibility .

Data Tables

Table 1: Comparative Overview of Key Polymers

Compound Name CAS No. Formula Key Properties Applications
Hydrogenated styrene-butadiene polymer 66070-58-4 (C₈H₈·C₄H₆)ₓ High thermal stability, H317 hazard Automotive, adhesives
Styrene-butadiene rubber (SBR) 9003-55-8 (C₈H₈·C₄H₆)ₓ High elasticity, unsaturated backbone Tires, footwear
Brominated styrene-butadiene polymer 1195978-93-8 (C₈H₈·C₄H₆·Br)ₓ Flame retardant, halogenated Electronics, coatings
SEBS 66070-58-4 (C₈H₈·C₄H₈)ₓ Block copolymer, thermoplastic elastomer Medical devices, packaging
Syndiotactic 1,3-butadiene homopolymer 31567-90-5 (C₄H₆)ₓ Semi-crystalline, flexible Specialty films

Research Findings and Industrial Relevance

  • Hydrogenation Process : Electrochemical methods (e.g., water electrolysis) optimize butadiene hydrogenation efficiency, critical for producing saturated polymers with controlled properties .
  • Environmental Impact : Modeled concentrations of benzene and 1,3-butadiene (precursors in polymer synthesis) correlate with industrial emission patterns, emphasizing the need for controlled manufacturing .

Q & A

Q. Table 1: Hydrogenation Efficiency vs. Catalyst Type

CatalystTemperature (°C)H₂ Pressure (atm)% Hydrogenation (¹H NMR)Reference
Pd/C80598%
Ni-B1201085%

Q. Table 2: Thermal Properties of Hydrogenated vs. Non-Hydrogenated Polymers

PropertyHydrogenated PolymerNon-Hydrogenated Polymer
Tg (°C)-60 (butadiene)-80 (butadiene)
T₅₀% Degradation (°C)380330
Tensile Strength (MPa)2518

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated
Reactant of Route 2
Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated

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